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Executive Summary

Quizalofop-P-ethyl (QpE) is a widely used post-emergence aryloxyphenoxypropionate (AOPP) herbicide
that selectively controls grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). [1] Upon
environmental release and in biological systems, QpE undergoes rapid transformation into several
metabolites, primarily quizalofop-acid and 3-OH-quizalofop-acid, which exhibit distinct environmental
behaviors and toxicological profiles. Recent research indicates that QpE possesses previously unsuspected
obesogenic properties by inducing adipogenesis in 3T3-L1 adipocytes, potentially via PPARy-mediated
pathways. [2] This whitepaper consolidates advanced technical data on the chemical properties,
environmental fate, analytical methodologies, and biological activities of QpE and its key metabolites to

support ongoing research and risk assessment.

Chemical Identity and Properties

Parent Compound: Quizalofop-P-ethyl (QpE)

Quizalofop-P-ethyl is the phytologically active enantiomer of quizalofop-ethyl. [1] It is a systemic herbicide

absorbed through leaves and rapidly translocated to roots and growing points of plants, with minimal
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residual soil activity. [1]

¢ IUPAC Name: (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester

e Chemical Formula: C19H17CIN204

e Molar Mass: 372.8 g/mol

e Appearance: White powder [1]

¢ Mode of Action: Inhibition of acetyl-CoA carboxylase (ACCase), hindering fatty acid synthesis in
grasses [1]

¢ HRAC Classification: Group A (Australia/global) or Group 1 (numeric) [1]

Primary Metabolites

The major transformation products of QpE and their characteristics are summarized in the table below.

Table 1: Characteristics of Quizalofop-P-ethyl and Its Major Metabolites

Mol
Chemical ol .
Compound Mass IUPAC Name Key Properties
Formula
(g/mol)
Quizalofop- C19H17CIN204  372.8 (R)-2-[4-(6-chloroquinoxalin-2- ACCase inhibitor;
P-ethyl yloxy)phenoxy]propionic acid, systemic herbicide [1]

ethyl ester

Quizalofop- C17H13CIN204  344.75 (R)-2-[4-(6-chloroquinoxalin-2- Primary soll

acid yloxy)phenoxy]propionic acid metabolite; higher
toxicity than parent
compound to
earthworms [3]

3-OH- C17H13CIN20s  360.75 (R)-2-[4-(6-chloro-3- Major soil & sediment
quizalofop- hydroxyquinoxalin-2- metabolite; non-
acid yloxy)phenoxy]propionic acid herbicidal [4]

Environmental Fate and Behavior
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Degradation Pathways and Kinetics

Quizalofop-P-ethyl undergoes a sequential transformation pathway in the environment, primarily through

hydrolysis and hydroxylation.

Quizalofop-P-ethyl
(Parent Compound)

ydrolysis
(Rapid)
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Figure 1: Metabolic pathway of Quizalofop-P-ethyl in the environment, showing major transformation

products and key degradation kinetics data for 3-OH-quizalofop-acid. [5] [4] [6]

The degradation kinetics vary significantly between soil types. In railway track materials (low organic

carbon), degradation is slower and compound mobility is higher compared to agricultural soils. [5] The half-
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lives of quizalofop-P-ethyl and its metabolites are substantially longer in railway soils. [5]

Sorption and Mobility

Sorption coefficients determine the leaching potential of these compounds to groundwater. The following

table summarizes the mobility characteristics.
Table 2: Sorption and Mobility Parameters of Quizalofop-P-ethyl and Metabolites

| Compound | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Leaching Potential | | :--- | :--- | :--- | :---
| :--- | | Quizalofop-P-ethyl | Data not available in search results | Low (based on agricultural soil data) [5] |
Low (in agricultural soils) [5] | | Quizalofop-acid | Data not available in search results | Moderately mobile
(in railway soils) [5] | High (in railway soils) [5] | | 3-OH-quizalofop-acid | 3.77 [4] | 148.7 [4] | Moderately
mobile [4] | Moderate |

Analytical Methods and Experimental Protocols

Enantioselective Analysis of Quizalofop-ethyl and Quizalofop-
acid

Method Overview: An enantioselective high-performance liquid chromatography (HPLC) method was

developed to separate and analyze the enantiomers of quizalofop-ethyl and its acid metabolite. [3]

Detailed Protocol:

e Chromatographic Column: (R,R) Whelk-O 1 column

¢ Mobile Phase: Not specified in search results (standard HPLC solvents anticipated)

¢ Detection: Standard HPLC detection (e.g., UV-Vis or MS)

e Sample Preparation: Soil extraction followed by appropriate clean-up procedures

e Application: Used to study enantioselective degradation in soils and metabolite formation [3]

Key Findings:

¢ Quizalofop-ethyl is configurationally stable but rapidly hydrolyzes to quizalofop-acid
¢ Quizalofop-acid degrades enantioselectively at a slower rate
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e Enantiomeric inversion of S-(-)-quizalofop-acid to R-(+)-quizalofop-acid observed in certain soils [3]

Soil Degradation and Sorption Studies

Experimental Design for Railway Track Soils: [5]

¢ Soil Sampling: Three railway track locations in Switzerland (Minchenbuchsee, Miintschemier,
Erlenbach) plus crushed construction sand
¢ Soil Incubation: 800 g field-moist soil portions spiked with test substances
o Application rate: 800 ug for primary compounds (2,4-D, QpE, quizalofop-acid)
o Application rate: 80 ug for metabolites (2,4-DCP, 2,4-DCA, 3-OH-quizalofop-acid, 3-OH-CQO)
o Extraction and Analysis: Periodical sampling and analysis to determine degradation kinetics
e Sorption Experiments: Batch equilibrium method to determine Kd and Koc values

Adipogenesis Assay in 3T3-L1 Adipocytes

Methodology for Obesogenicity Assessment: [2]

e Cell Line: Murine 3T3-L1 adipocytes
e Exposure: QpE tested at concentrations from 5-100 yM
e Assessment Endpoints:
o Triglyceride accumulation (Oil Red O staining or similar)
o Cytotoxicity assessment of commercial formulation (Targa Super)
o Receptor antagonism tests (estrogen receptor ICI 182,780; glucocorticoid receptor RU486)
o RNAseq analysis for pathway identification
o PPARYy reporter gene assay

Key Results:

e QpE induced dose-dependent significant triglyceride accumulation at 5-100 uM

e Commercial formulation was 100 times more cytotoxic than active ingredient alone

¢ Lipid accumulation effects not blocked by estrogen or glucocorticoid receptor antagonists
¢ RNAseq suggested PPARy-mediated pathway involvement

e PPARYy reporter assay showed 4% maximal response compared to rosiglitazone control [2]

Biological Significance and Toxicological Assessment
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Obesogenic Potential and Mechanisms

Quizalofop-P-ethyl demonstrates concerning adipogenic activity in experimental models:

e PPARYy Activation: RNAseq analysis of QpE-exposed 3T3-L1 adipocytes suggests effects mediated
through peroxisome proliferator-activated receptor gamma (PPARYy) pathways, a nuclear receptor
critical in lipid metabolism. [2]

¢ Dose Response: Statistically significant triglyceride accumulation observed from 5 uM concentration,
indicating potent effects. [2]

¢ Receptor Specificity: Effects not blocked by estrogen or glucocorticoid receptor antagonists,
suggesting specific PPARy-mediated mechanism rather than general endocrine disruption. [2]

e Formulation Toxicity: Commercial formulation (Targa Super) exhibited 100-fold greater cytotoxicity
than pure QpE, highlighting the importance of evaluating complete formulations rather than just active
ingredients. [2]

Ecotoxicological Profile

Table 3: Toxicity Profile of Quizalofop-P-ethyl and Metabolites

- . . Bird/Bee

Compound Earthworm Toxicity Aquatic Toxicity . Notes
Toxicity
Quizalofop-P-  Moderate LCso0 10.7 mg/L Non-toxic Oral LDso 1182-1670
ethyl (enantioselective) [3] (rainbow trout, [1] mg/kg (rat) [1]
96h) [1]
Quizalofop- Higher than parent Data not available  Data not Significant increase in
acid compound [3] available toxicity compared to
QPpE [3]

3-OH- Data not available Data not available  Data not Consider in cumulative
quizalofop- available risk assessment

acid

Research Gaps and Future Directions
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Based on the current state of knowledge, several critical research areas require attention:

¢ Mechanistic Toxicology: Further elucidation of the precise molecular mechanisms through which
QpE and its metabolites activate PPARy and other nuclear receptors involved in adipogenesis. [2]

¢ Human Health Implications: Investigation of potential obesogenic effects in mammalian models at
environmentally relevant exposure levels.

e Metabolite Toxicity: Comprehensive toxicological profiling of 3-OH-quizalofop-acid and other
metabolites, which currently have significant data gaps.

¢ Environmental Monitoring: Expanded studies on the occurrence and persistence of quizalofop
metabolites in various environmental compartments, particularly groundwater in vulnerable areas like
railway tracks. [5]

¢ Enantioselective Risk Assessment: Development of enantiomer-specific risk assessments given
the enantioselective degradation and toxicity patterns observed. [3]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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